

# Application Notes and Protocols: Insulin Aspart in Closed-Loop Insulin Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Insulin Aspart** and its faster-acting formulation (Faster Aspart, Fiasp®) in closed-loop insulin delivery systems, also known as artificial pancreas systems. The notes include a summary of key clinical trial data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in this field.

#### Introduction

Closed-loop insulin delivery systems represent a significant advancement in the management of type 1 diabetes. These systems integrate a continuous glucose monitor (CGM), an insulin pump, and a control algorithm to automate insulin delivery, thereby reducing the burden of diabetes management and improving glycemic control. The choice of insulin is a critical component of these systems, with faster-acting insulins offering the potential for more responsive and effective glucose control, particularly around mealtimes. **Insulin Aspart**, a rapid-acting insulin analog, and its faster-acting formulation, have been extensively studied in this context.

# **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from clinical trials comparing faster-acting **Insulin Aspart** (Faster Aspart) with standard **Insulin Aspart** in various closed-loop systems.



Table 1: Glycemic Control in Adults with Type 1 Diabetes

| Study /<br>System                              | Insulin<br>Formulation                 | Time in<br>Range (TIR)<br>70-180<br>mg/dL (%) | Time Below<br>Range<br>(TBR) <70<br>mg/dL (%) | Mean<br>Glucose<br>(mg/dL)       | HbA1c (%)      |
|------------------------------------------------|----------------------------------------|-----------------------------------------------|-----------------------------------------------|----------------------------------|----------------|
| Bionic Pancreas (BP-F vs. SC) [1][2]           | Faster Aspart<br>(BP-F)                | Increased by<br>14% (3.4<br>h/day) vs. SC     | Non-inferior<br>to SC                         | Reduced by<br>18 mg/dL vs.<br>SC | 7.1 (from 7.8) |
| Standard<br>Care (SC)                          | Baseline                               | Baseline                                      | Baseline                                      | 7.5 (from 7.6)                   |                |
| Bionic<br>Pancreas<br>(BP-F vs. BP-<br>A/L)[2] | Faster Aspart<br>(BP-F)                | 2% greater<br>than BP-A/L                     | Not specified                                 | -2.0 mg/dL<br>vs. BP-A/L         | No difference  |
| Aspart/Lispro<br>(BP-A/L)                      | Baseline                               | Not specified                                 | Baseline                                      | No difference                    |                |
| CamAPS<br>FX[3]                                | Faster Aspart                          | 75 ± 8                                        | 2.4 (median)                                  | 8.1 ± 0.8<br>mmol/L              | Not specified  |
| Standard<br>Aspart                             | 75 ± 8                                 | 2.9 (median)                                  | 8.0 ± 0.8<br>mmol/L                           | Not specified                    |                |
| MiniMed<br>AHCL[4]                             | Faster Aspart                          | 82.3                                          | Not specified                                 | Not specified                    | Not specified  |
| Standard<br>Aspart                             | 79.6                                   | Not specified                                 | Not specified                                 | Not specified                    |                |
| DreaMed<br>GlucoSitter                         | Faster Aspart                          | 53.8 (overall),<br>83.9<br>(overnight)        | 0.0                                           | Not specified                    | Not specified  |
| Standard<br>Aspart                             | 58.6 (overall),<br>88.0<br>(overnight) | 0.0                                           | Not specified                                 | Not specified                    |                |



Table 2: Glycemic Control in Type 2 Diabetes

| Study /<br>System     | Insulin<br>Formulation    | Time in<br>Range (TIR)<br>5.6-10.0<br>mmol/L (%) | Time Below<br>Range<br>(TBR) <3.5<br>mmol/L | Mean<br>Glucose | Total Daily<br>Insulin<br>Dose |
|-----------------------|---------------------------|--------------------------------------------------|---------------------------------------------|-----------------|--------------------------------|
| Fully Closed-<br>Loop | Faster Aspart             | No significant difference                        | 1 occurrence                                | Comparable      | Higher (Mean<br>diff: 3.7 U)   |
| Standard<br>Aspart    | No significant difference | 2<br>occurrences                                 | Comparable                                  | Baseline        |                                |

## **Experimental Protocols**

This section outlines a generalized protocol for a clinical trial evaluating **Insulin Aspart** formulations in a closed-loop system, based on methodologies reported in the literature.

## **Study Design**

A common design is a randomized, double-blind, crossover study. This design allows each participant to serve as their own control, minimizing inter-patient variability.

- Randomization: Participants are randomly assigned to one of two treatment sequences (e.g., Faster Aspart then Standard Aspart, or vice versa).
- Blinding: Both the participants and the study staff are unaware of the insulin type being used during each period to prevent bias.
- Crossover: After a defined treatment period with the first insulin, participants undergo a
  washout period (if necessary) before switching to the second insulin for the same duration.

### **Participant Population**

- Inclusion Criteria:
  - Adults or children with type 1 diabetes.



- Use of an insulin pump for a specified duration (e.g., >3 months).
- HbA1c within a specified range (e.g., 7.0-10.0%).
- Demonstrated ability to perform diabetes management tasks (e.g., carbohydrate counting, bolusing).
- Exclusion Criteria:
  - History of severe hypoglycemia or diabetic ketoacidosis within a specified period.
  - Pregnancy or breastfeeding.
  - Concomitant use of medications that could affect glucose metabolism.
  - Any condition that, in the investigator's opinion, would compromise the participant's safety or the study's integrity.

#### **Experimental Workflow**

- Screening and Enrollment: Potential participants are screened against inclusion/exclusion criteria and provide informed consent.
- Run-in Phase: Participants may undergo a run-in period using their standard insulin pump therapy and a CGM to establish baseline glycemic control and familiarize themselves with the study devices.
- First Intervention Period (e.g., 8 weeks):
  - Participants are initiated on the closed-loop system with one of the randomized insulin formulations.
  - The system is initialized with participant-specific parameters (e.g., body weight).
  - Participants are instructed to live their normal daily lives with unrestricted activity.
  - Data from the CGM, insulin pump, and any event logs (e.g., meals, exercise) are collected continuously.



- Washout Period (if applicable): A period where participants may return to their standard therapy to minimize carry-over effects from the previous intervention.
- Second Intervention Period (e.g., 8 weeks):
  - Participants switch to the other insulin formulation and continue on the closed-loop system.
  - Data collection continues as in the first period.
- End of Study: A final visit is conducted to collect safety data and any final outcome measures.

### **Key Outcome Measures**

- Primary Endpoint: Often the percentage of time spent in the target glucose range (TIR), typically 70-180 mg/dL (3.9-10.0 mmol/L).
- · Secondary Endpoints:
  - Percentage of time spent in hypoglycemia (TBR, <70 mg/dL and <54 mg/dL).</li>
  - Percentage of time spent in hyperglycemia (TAR, >180 mg/dL).
  - Mean sensor glucose.
  - Glycemic variability (e.g., standard deviation or coefficient of variation of glucose).
  - Change in HbA1c from baseline.
  - Total daily insulin dose.
  - Incidence of adverse events, including severe hypoglycemia and diabetic ketoacidosis.

# Visualizations Insulin Signaling Pathway





Phosphorylation









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Multicenter Randomized Trial Evaluating Fast-Acting Insulin Aspart in the Bionic Pancreas in Adults with Type 1 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multicenter Randomized Trial Evaluating Fast-Acting Insulin Aspart in the Bionic Pancreas in Adults with Type 1 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. Hybrid closed-loop glucose control with faster insulin aspart compared with standard insulin aspart in adults with type 1 diabetes: A double-blind, multicentre, multinational, randomized, crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast-Acting Insulin Aspart Versus Insulin Aspart Using a Second-Generation Hybrid Closed-Loop System in Adults With Type 1 Diabetes: A Randomized, Open-Label, Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Insulin Aspart in Closed-Loop Insulin Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b240875#application-of-insulin-aspart-in-closed-loop-insulin-delivery-system-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com